Cas no 75007-86-2 (2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine)

2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring an imidazo[4,5-b]pyridine core with a 4-bromophenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. Its rigid fused-ring system contributes to stability and potential applications in optoelectronic materials or bioactive molecule synthesis. The compound’s well-defined purity and consistent performance make it suitable for research in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics.
2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine structure
75007-86-2 structure
Product Name:2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine
CAS No:75007-86-2
MF:C12H8BrN3
MW:274.116021156311
CID:568566
PubChem ID:153609
Update Time:2025-11-01

2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-b]pyridine,2-(4-bromophenyl)-
    • 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
    • 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine
    • 1H-Imidazo(4,5-b)pyridine,2-(4-bromophenyl)
    • 3H-Imidazo[4,5-b]pyridine,2-(4-bromophenyl)
    • DTXSID80225976
    • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
    • EN300-343259
    • Z857667514
    • CS-0246767
    • 75007-86-2
    • AKOS011054739
    • 2-(4-bromophenyl)-3H-imidazo[4,5-b]pyridine
    • 2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine
    • Inchi: 1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)
    • InChI Key: VSESNXXKQZZRMB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NC2=C(C=CC=N2)N1

Computed Properties

  • Exact Mass: 272.99000
  • Monoisotopic Mass: 272.99
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.614
  • Boiling Point: 449.8°C at 760 mmHg
  • Flash Point: 225.8°C
  • Refractive Index: 1.719
  • PSA: 41.57000
  • LogP: 3.38740

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2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine Related Literature

Additional information on 2-(4-Bromophenyl)-3H-imidazo4,5-bpyridine

Comprehensive Overview of 2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS No. 75007-86-2)

2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS No. 75007-86-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its imidazo[4,5-b]pyridine core and a 4-bromophenyl substituent, exhibits unique electronic and biological properties. Researchers are increasingly exploring its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, the demand for imidazo[4,5-b]pyridine derivatives has surged due to their role in developing novel anticancer and antiviral compounds. The 2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine structure is particularly intriguing because of its ability to interact with biological targets like protein kinases and DNA repair enzymes. This aligns with current trends in personalized medicine, where researchers seek targeted therapies with fewer side effects. Additionally, its photophysical properties make it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications, addressing the growing interest in sustainable materials.

The synthesis of CAS No. 75007-86-2 typically involves cyclization reactions of appropriately substituted pyridine precursors, followed by bromination at the 4-position of the phenyl ring. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yields and reduce reaction times, reflecting the industry's shift toward greener and more efficient methodologies. Analytical characterization, including NMR spectroscopy and mass spectrometry, confirms the compound's high purity, which is critical for its use in sensitive applications.

From a commercial perspective, 2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine is available through specialized chemical suppliers, often in milligram to kilogram quantities. Its pricing and availability are influenced by factors such as raw material costs and regulatory requirements. Researchers frequently search for alternative synthetic routes or derivatives to optimize cost-effectiveness, highlighting the compound's importance in both academic and industrial settings. Furthermore, its stability under various storage conditions makes it a practical choice for long-term studies.

Looking ahead, the potential of CAS No. 75007-86-2 extends beyond its current applications. With the rise of AI-driven drug discovery and computational chemistry, this compound could play a pivotal role in virtual screening campaigns aimed at identifying new bioactive molecules. Its structural features align with the Lipinski's rule of five, making it a promising candidate for oral drug development. As the scientific community continues to explore its properties, 2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine is poised to remain a key player in cutting-edge research.

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